molecular formula C18H19NO3 B11832074 Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate CAS No. 55376-58-4

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate

Cat. No.: B11832074
CAS No.: 55376-58-4
M. Wt: 297.3 g/mol
InChI Key: ISOHWFQALRFQBQ-UHFFFAOYSA-N
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Description

Ethyl 6-(cyclohex-1-en-1-yl)-4-hydroxyquinoline-3-carboxylate is a quinoline derivative characterized by a hydroxyl group at position 4, an ethyl carboxylate ester at position 3, and a cyclohexene substituent at position 6 of the quinoline core. This compound shares structural similarities with pharmacologically active quinolones, which are known for antimicrobial, anticancer, and anti-inflammatory properties .

Properties

CAS No.

55376-58-4

Molecular Formula

C18H19NO3

Molecular Weight

297.3 g/mol

IUPAC Name

ethyl 6-(cyclohexen-1-yl)-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C18H19NO3/c1-2-22-18(21)15-11-19-16-9-8-13(10-14(16)17(15)20)12-6-4-3-5-7-12/h6,8-11H,2-5,7H2,1H3,(H,19,20)

InChI Key

ISOHWFQALRFQBQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2)C3=CCCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted aniline, the compound can be synthesized through a series of steps involving nitration, reduction, and cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

    Reduction: The quinoline ring can be reduced under specific conditions.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline ketones, while reduction can produce dihydroquinolines.

Scientific Research Applications

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit certain enzymes, leading to altered cellular functions.

Comparison with Similar Compounds

Substituent Variations at Position 6

The substituent at position 6 significantly influences biological activity and physicochemical properties. Key comparisons include:

Compound Name Position 6 Substituent Key Features & Implications Reference
Ethyl 6-(cyclohex-1-en-1-yl)-4-hydroxyquinoline-3-carboxylate Cyclohex-1-en-1-yl Increased lipophilicity; potential for unique binding interactions
Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate Chlorine Electron-withdrawing effect; moderate solubility in polar solvents
Ethyl 4-(4,4-dimethylcyclohex-1-en-1-yl)-6-fluoroquinoline-3-carboxylate 4,4-Dimethylcyclohexene + Fluorine Enhanced metabolic stability (fluorine effect); bulky substituent may restrict binding

Key Findings :

  • Cyclohexene vs. Chlorine : Cyclohexene introduces steric bulk and lipophilicity, which may improve tissue penetration but reduce aqueous solubility compared to chlorine .
  • Fluorine Substitution : The fluoro analog in demonstrates how electronegative substituents can enhance metabolic stability, a feature absent in the target compound.

Modifications at Position 1 and Core Functional Groups

While the target compound lacks substitutions at position 1, derivatives with triazole or alkyl groups at this position show distinct activity profiles:

Compound Class (Example) Position 1 Substituent Biological Activity Reference
Ethyl 6-substituted-1-(triazolylmethyl)-4-oxoquinoline-3-carboxylate 1-(1,2,3-Triazol-4-yl)methyl Potent antitumor activity (IC₅₀: 13–15 μM against HL60)
This compound None (unsubstituted) Unknown activity; structural analogy suggests potential for antitumor effects

Key Findings :

  • Triazole Derivatives : The triazole group in introduces hydrogen-bonding capability, correlating with improved antitumor activity. The absence of this group in the target compound may limit its interaction with specific enzyme pockets.
  • 4-Hydroxy vs. 4-Oxo: The 4-hydroxy group in the target compound differs from 4-oxo analogs, which are common in quinolone antibiotics. This difference may alter metal chelation capacity and antibacterial efficacy .

Biological Activity

Ethyl 6-(cyclohex-1-EN-1-YL)-4-hydroxyquinoline-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanisms, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H17NO3C_{15}H_{17}NO_3 with a molecular weight of approximately 273.30 g/mol. The compound features a quinoline backbone with a cyclohexene substituent, which may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Key mechanisms include:

  • Antioxidant Activity : The compound exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against various pathogens, potentially making it useful in treating infections.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes, such as those related to cancer or microbial metabolism.

Antioxidant Activity

A study evaluated the antioxidant capacity of this compound using the DPPH assay. The results indicated an IC50 value of 25μM25\,\mu M, demonstrating effectiveness comparable to standard antioxidants like ascorbic acid.

CompoundIC50 (µM)
This compound25
Ascorbic Acid20

Antimicrobial Activity

In another study, the compound was tested against Gram-positive and Gram-negative bacteria using the agar diffusion method. The results showed inhibition zones ranging from 1212 mm to 1818 mm depending on the bacterial strain.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa18

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was further explored through molecular docking studies against various targets. The binding affinity was assessed against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), showing promising results with binding energies of 7.5-7.5 kcal/mol for COX and 8.0-8.0 kcal/mol for LOX.

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